N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.435. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide derivatives have been explored for their potential as antimicrobial agents. A study synthesized a series of related compounds and screened them for in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The synthesized compounds demonstrated promising antimicrobial properties, indicating their potential application in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Agents
The chemical structure of this compound and its derivatives have been associated with anticancer activities. A study highlighted the synthesis and evaluation of 2-phenylquinoline-8-carboxamides, a similar class of compounds, for their "minimal" DNA-intercalating properties and in vivo antitumor activity. These compounds showed significant solid tumor activity in leukemia and solid tumor models, suggesting their potential as anticancer agents. The findings underscore the relevance of this chemical structure in the development of new antitumor drugs (Atwell, Baguley, & Denny, 1989).
Fluorescence Agents
The quinoline carboxamide moiety has been investigated for its potential application as fluorescence agents. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives with variously substituted phenyl and carboxamide groups, which were tested for their cytotoxic activity against cancer and non-malignant cell lines. Additionally, the fluorescent properties of these compounds were evaluated, indicating their potential use in fluorescence-based applications, particularly in the context of biomedical imaging and diagnostics (Funk et al., 2015).
Chemical Synthesis Studies
The N-ethylation reaction of compounds containing the this compound structure has been a subject of chemical synthesis studies. Research focused on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound closely related to the one . The study employed DFT methods to investigate the reaction paths and acid/base behavior, contributing to a deeper understanding of the chemical properties and reactivity of such compounds (Batalha et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-2-16-12-14-17(15-13-16)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-15,27H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOYYHNVMLRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.